Treprostinil ethyl ester is a synthetic derivative of Treprostinil, a prostacyclin analog primarily used in the treatment of pulmonary arterial hypertension. This compound is characterized by its ability to promote vasodilation and inhibit platelet aggregation, making it valuable in cardiovascular therapies. The chemical structure of Treprostinil ethyl ester is defined by its ethyl ester functional group attached to the core structure of Treprostinil, which enhances its pharmacological properties.
Treprostinil ethyl ester is classified as a pharmaceutical compound with the Chemical Abstracts Service number 1355990-07-6. It falls under the category of vasodilators and is related to prostaglandins, specifically synthetic analogs designed to mimic the effects of prostacyclin, a natural substance that dilates blood vessels and inhibits platelet aggregation .
The synthesis of Treprostinil ethyl ester involves the esterification of Treprostinil with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is conducted under reflux conditions to ensure complete conversion of Treprostinil into its ethyl ester derivative.
In industrial settings, this synthesis is scaled up using large reactors with continuous monitoring to maintain optimal reaction conditions for high yield and purity. Following the esterification, purification steps such as distillation and crystallization are employed to isolate the pure compound .
The molecular formula of Treprostinil ethyl ester can be represented as . The compound features a complex structure that includes multiple functional groups characteristic of prostacyclin analogs. Notably, it contains an ethyl group attached to the carboxylic acid moiety of Treprostinil, enhancing its solubility and bioavailability.
Treprostinil ethyl ester is involved in various chemical reactions:
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
The mechanism of action of Treprostinil ethyl ester primarily involves its role as a vasodilator. It acts by binding to prostacyclin receptors on cell surfaces, leading to the activation of intracellular signaling pathways that promote vasodilation. This process results in relaxation of vascular smooth muscle cells, thereby reducing blood pressure and improving blood flow . Additionally, it inhibits platelet aggregation, which is crucial for preventing thrombus formation in patients with cardiovascular diseases.
Treprostinil ethyl ester exhibits several notable physical properties:
The chemical properties include:
Treprostinil ethyl ester has diverse applications across various fields:
Additionally, ongoing research explores its potential applications in developing novel drug formulations and delivery systems for enhanced therapeutic efficacy.
Treprostinil ethyl ester (CAS 1355990-07-6) is a synthetic ester derivative of treprostinil (C₂₃H₃₄O₅), featuring a C₂H₅O- moiety esterified at the carboxylic acid terminus. Its molecular formula is C₂₅H₃₈O₅, with a molecular weight of 418.57 g/mol [6] [7]. The compound retains the complex tricyclic structure of the parent molecule, comprising a benzindene core fused with cyclopentane and dihydronaphthalene rings. Crucially, it possesses four chiral centers with defined stereochemistry: (1R,2R,3aS,9aS) in the core structure and (S) configuration at the 3-hydroxyoctyl side chain [1] [4]. This absolute configuration is critical for biological activity, as it dictates receptor binding affinity.
Functional groups include:
The canonical SMILES representation is:CCCCC[C@H](O)CC[C@H]1[C@H](O)C[C@@H]2Cc3c(C[C@H]12)cccc3OCC(=O)OCC
[7]This encoding confirms the spatial orientation of functional groups, which governs hydrolysis kinetics and interactions with drug-metabolizing enzymes.
Table 1: Stereochemical Assignments in Treprostinil Ethyl Ester
Chiral Center Location | Stereochemical Designation | Functional Impact |
---|---|---|
Cyclopentane C-1 | R | Core ring conformation |
Cyclopentane C-2 | R | OH group orientation |
Ring fusion C-3a | S | Tricyclic geometry |
Benzindene C-9a | S | Planarity distortion |
Octyl side chain C-3 | S | Side chain flexibility |
Treprostinil ethyl ester exhibits markedly different physicochemical behavior compared to treprostinil due to its modified lipophilicity. The addition of the ethyl ester group increases the calculated log P (octanol-water partition coefficient) to ~4.2, substantially higher than treprostinil's log P of ~3.1 [3] [9]. This enhanced lipophilicity:
Solubility in hydrofluoroalkane (HFA) propellants is concentration-dependent. At 10% w/w ethanol cosolvent, solubility in HFA-134a reaches 1.5–2.0 mg/mL, sufficient for aerosol formulations. However, solubility decreases to <0.3 mg/mL in pure HFA propellants, necessitating excipient optimization [3].
Thermal stability studies indicate degradation at temperatures >40°C. Under accelerated conditions (40°C/75% RH), the compound shows:
Table 2: Physicochemical Comparison of Treprostinil and Its Ethyl Ester
Property | Treprostinil | Treprostinil Ethyl Ester | Analytical Method |
---|---|---|---|
Molecular weight (g/mol) | 390.52 | 418.57 | HRMS |
log P (calculated) | 3.1 | 4.2 | Chromatographic determination |
Aqueous solubility (mg/mL) | 28 ± 3.1 (pH 7.4) | <0.1 | Shake-flask HPLC |
Melting point (°C) | 102–105 (dec.) | Not observed (decomposes) | DSC |
pKa | 4.7 (carboxyl) | N/A (ester masked) | Potentiometric titration |
The ethyl ester modification strategically alters treprostinil's pharmacokinetic profile while maintaining its pharmacophore. Unlike the parent carboxylic acid, the ester prodrug:
Compared to other treprostinil esters, the ethyl derivative balances lipophilicity and hydrolysis kinetics:
Table 3: Ester Derivatives of Treprostinil for Pulmonary Delivery
Prodrug | Alkyl Chain Length | log P | Hydrolysis t₁/₂ (h) | Lung Retention (AUC₀₋₂₄) |
---|---|---|---|---|
Treprostinil formate ester | C1 | 2.8 | 0.25 | 1× (reference) |
Treprostinil ethyl ester | C2 | 4.2 | 1.5 | 3.2× |
Treprostinil butyl ester | C4 | 5.1 | 4.0 | 5.7× |
Treprostinil palmitil | C16 | >10 | >24 | 18.9× |
The ethyl ester's moderate lipophilicity allows superior lung tissue partitioning compared to treprostinil (AUC₀₋₂₄ 3.2-fold higher) while avoiding the extreme persistence of palmitate esters. In hypoxia-induced pulmonary vasoconstriction models, ethyl ester formulations achieve >12 hours vasodilation after a single dose, bridging the gap between immediate-release and sustained-release analogs [3] [9]. However, enzymatic hydrolysis rates show significant species differences: Human hepatocyte hydrolysis occurs 2.3× faster than in rat models, necessitating careful extrapolation of preclinical data [9].
Chemical stability studies reveal that electron-withdrawing groups adjacent to the ester carbonyl accelerate hydrolysis. Consequently, α-branched esters (e.g., isopropyl) exhibit 40% longer half-lives than linear analogs, providing design principles for next-generation prodrugs [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1